molecular formula C15H18N2O2 B2819087 [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine CAS No. 1016747-82-2

[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine

Cat. No.: B2819087
CAS No.: 1016747-82-2
M. Wt: 258.321
InChI Key: SLHNXOSIKINPIR-UHFFFAOYSA-N
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Description

[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.

Preparation Methods

The synthesis of [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine typically involves the reaction of 2-(2-propoxyphenoxy)pyridine with methanamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.

    Industry: It finds use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in research.

Properties

IUPAC Name

[2-(2-propoxyphenoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-2-10-18-13-7-3-4-8-14(13)19-15-12(11-16)6-5-9-17-15/h3-9H,2,10-11,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHNXOSIKINPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OC2=C(C=CC=N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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